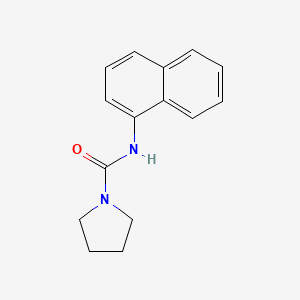
N-(3-methoxyphenyl)-2-(2-nitrophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methoxyphenyl)-2-(2-nitrophenyl)acetamide is a compound of interest in various fields, including organic chemistry and materials science. Its structure contains both methoxy and nitro substituents, which influence its chemical behavior and properties.
Synthesis Analysis
The synthesis of compounds similar to N-(3-methoxyphenyl)-2-(2-nitrophenyl)acetamide often involves catalytic hydrogenation or reductive carbonylation processes. For instance, the hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide into its amino counterpart can be achieved using novel Pd/C catalysts with high activity and selectivity (Zhang Qun-feng, 2008). Another example is the one-pot synthesis of N-(4-hydroxyphenyl)acetamide from nitrobenzene using Pd(II)-complexes as catalysts, demonstrating the potential for efficient and selective syntheses (A. Vavasori, Marco Capponi, L. Ronchin, 2023).
Molecular Structure Analysis
Molecular structure analysis of similar compounds reveals insights into their conformation and potential reactivity. For instance, N-(4-Amino-2-methoxyphenyl)acetamide, a related compound, is synthesized as a step towards producing anticancer drugs and can crystallize from ethylacetate, showing the detailed structure and potential for further modifications (M. Robin, J. Galy, A. Kenz, M. Pierrot, 2002).
Chemical Reactions and Properties
Chemical reactions involving compounds like N-(3-methoxyphenyl)-2-(2-nitrophenyl)acetamide often focus on functional group transformations, such as nitration, hydrogenation, and carbonylation. These reactions can significantly alter the chemical and physical properties of the compound, making it suitable for various applications.
Physical Properties Analysis
The physical properties of compounds similar to N-(3-methoxyphenyl)-2-(2-nitrophenyl)acetamide, such as solubility, melting point, and crystal structure, are crucial for understanding their behavior in different environments and applications. For example, the crystalline structure of related compounds can provide insights into their stability and reactivity (B. Gowda, I. Svoboda, S. Foro, S. Dou, H. Fuess, 2007).
特性
IUPAC Name |
N-(3-methoxyphenyl)-2-(2-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c1-21-13-7-4-6-12(10-13)16-15(18)9-11-5-2-3-8-14(11)17(19)20/h2-8,10H,9H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MITIZGSDCXCZHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxyphenyl)-2-(2-nitrophenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S*,5R*)-3-(pyridin-3-ylmethyl)-6-(1H-pyrrol-2-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5640750.png)
![(3R*,4R*)-3-cyclobutyl-1-{[1-(4-methoxyphenyl)cyclopropyl]carbonyl}-4-methyl-3-pyrrolidinol](/img/structure/B5640759.png)
![(4-acetylpiperazin-1-yl)[1-(4-methoxybenzyl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B5640773.png)
![5-fluoro-N,N-dimethyl-2-{3-[1-(pyridin-2-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}pyrimidin-4-amine](/img/structure/B5640780.png)


![ethyl 2-[(methoxyacetyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5640798.png)
![ethyl 1-[4-(dimethylamino)benzyl]-4-piperidinecarboxylate](/img/structure/B5640804.png)

![1-(ethylsulfonyl)-N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]piperidine-4-carboxamide](/img/structure/B5640819.png)


![(1S*,5R*)-3-(3-pyridin-4-ylpropanoyl)-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5640836.png)
